Fmoc-Threoninol
Overview
Description
Fmoc-Threoninol, also known as 9-fluorenylmethyloxycarbonyl-threoninol, is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis as a protecting group for the amino and hydroxyl functions. The Fmoc group is base-labile, making it easy to remove under mildly basic conditions, which is advantageous in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Threoninol is synthesized by reacting threoninol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in a solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to protect the amino group of threoninol, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the Fmoc group, typically using hydrogenolysis under mildly acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Bases like piperidine or diethylamine are used to remove the Fmoc group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Removal of the Fmoc group, yielding free threoninol.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fmoc-Threoninol is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino and hydroxyl functions, facilitating the stepwise assembly of peptide chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: this compound is used in the development of peptide-based therapeutics. It aids in the synthesis of peptides that can act as drugs or drug delivery agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials.
Mechanism of Action
The mechanism of action of Fmoc-Threoninol involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group is introduced to the amino group of threoninol, preventing unwanted side reactions. During the synthesis process, the Fmoc group can be selectively removed using a base, allowing for the controlled assembly of peptide chains. The molecular targets and pathways involved include the activation of the carboxyl group of the incoming amino acid and the protection of the amino group of the receiving amino acid.
Comparison with Similar Compounds
Fmoc-Serinol: Similar to Fmoc-Threoninol but derived from serine.
Fmoc-Tyrosinol: Derived from tyrosine and used in peptide synthesis.
Fmoc-Valinol: Derived from valine and used as a protecting group in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which includes both an amino and a hydroxyl group. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins. Compared to other Fmoc-protected amino alcohols, this compound offers distinct advantages in terms of reactivity and selectivity during peptide synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KZULUSFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427237 | |
Record name | Fmoc-Threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176380-53-3 | |
Record name | Fmoc-Threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Threoninol in peptide synthesis, and how is it utilized in the production of Octreotide?
A1: this compound is a derivative of the amino acid Threonine and serves as a crucial building block in solid-phase peptide synthesis [, ]. It is specifically employed as the C-terminal residue when synthesizing peptide alcohols, like Octreotide, a potent synthetic analog of somatostatin [, ].
Q2: The research mentions a specific linker, "dihydropyran-2-carboxylic acid," used with this compound. What are the advantages of this linker in solid-phase peptide synthesis?
A2: Dihydropyran-2-carboxylic acid acts as a bifunctional linker, meaning it can attach to both the solid support and the this compound []. This linker demonstrates stability during the repetitive cycles of amino acid coupling and deprotection required in solid-phase peptide synthesis []. This stability ensures a high yield of the desired peptide product. Furthermore, this linker allows for the cleavage of the synthesized peptide from the resin while retaining the C-terminal alcohol group of Threoninol, which is essential for the biological activity of peptides like Octreotide [].
Q3: The study highlights the use of Thallium Trifluoroacetate [Tl(TFA)3] in Octreotide synthesis. What is its function, and why is it preferred in this context?
A3: Thallium Trifluoroacetate [Tl(TFA)3] is utilized to facilitate the formation of disulfide bonds in Octreotide while it is still attached to the resin []. This on-resin cyclization is crucial for the peptide's biological activity. [Tl(TFA)3] is preferred because it operates under mild conditions, leaving both the protecting groups on the amino acid side chains and the linker intact []. This selectivity allows for further modifications or conjugations to the Octreotide peptide while still bound to the resin.
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